molecular formula C40H56O4 B110086 all-trans-Neoxanthin CAS No. 30743-41-0

all-trans-Neoxanthin

Cat. No. B110086
CAS RN: 30743-41-0
M. Wt: 600.9 g/mol
InChI Key: PGYAYSRVSAJXTE-CLONMANBSA-N
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Description

All-trans-Neoxanthin is a type of carotenoid and xanthophyll . It plays an intermediate role in the biosynthesis of the plant hormone abscisic acid . It is often present in two forms: all-trans and 9-cis isomers . It is produced from violaxanthin, but a suspected neoxanthin synthase is still to be confirmed .


Synthesis Analysis

The synthesis of all-trans-Neoxanthin is not fully understood. It is known to be produced from violaxanthin , but the exact enzyme, suspected to be a neoxanthin synthase, is yet to be confirmed . The light-dependent accumulation of all-trans-neoxanthin in photosynthetic cells has been identified exclusively in algae of the order Bryopsidales (Chlorophyta), which lack a functional xanthophyll cycle .


Molecular Structure Analysis

The molecular structure of all-trans-Neoxanthin is complex, with a long chain of conjugated double bonds . It is particularly labile to acids due to its epoxide nature .


Physical And Chemical Properties Analysis

All-trans-Neoxanthin is a key pigment involved in the photoprotective response of plants and algae to excessive light . It has a specific role in protection against photooxidative stress . The physicochemical and antioxidant properties of all-trans-Neoxanthin have been studied theoretically .

Scientific Research Applications

1. Photosynthesis and Carotenoid Distribution

  • Distribution in Oxygenic Phototrophs: All-trans-neoxanthin is a widely distributed carotenoid in plants, playing a significant role in photosynthesis. Its distribution and geometric forms vary among different plant species and oxygenic phototrophs (Takaichi & Mimuro, 1998).
  • Role in Various Plants: In plants like Taraxacum formosanum, all-trans-neoxanthin is present alongside other carotenoids, indicating its importance in the carotenoid composition of plants (Kao et al., 2012).

2. Abscisic Acid Biosynthesis

  • Conversion to 9′-Cis-Neoxanthin: All-trans-neoxanthin is converted to 9′-cis-neoxanthin in certain plant processes, crucial for the biosynthesis of the plant hormone abscisic acid (Parry & Horgan, 1991).
  • Involvement in ABA Synthesis: It is also involved in abscisic acid biosynthesis in roots, highlighting its significant role in plant hormone pathways (Parry et al., 1992).

3. Cancer Research

  • Anticancer Potential: Studies have shown that all-trans-neoxanthin can induce apoptosis in human colon and prostate cancer cells, suggesting its potential in cancer therapy (Terasaki et al., 2007); (Kotake-Nara et al., 2005).

4. Chemoprevention

  • Inhibition of Carcinogenesis: Neoxanthin has been observed to inhibit the carcinogenic process, suggesting its role as a chemopreventive agent (Chang et al., 1995).

5. Pigmentation and Photoprotection

  • Role in Pigmentation: All-trans-neoxanthin plays a role in the pigmentation of broilers, indicating its importance in animal nutrition (Kuzmicky et al., 1969).
  • Photoprotective Function: It also plays a photoprotective role in plants and algae, contributing to the defense mechanism against excessive light (Giossi et al., 2020).

6. Optical Spectroscopy

  • Spectroscopic Analysis: Research involving ultrafast time-resolved absorption spectroscopy has been conducted on all-trans-neoxanthin, contributing to a better understanding of its optical properties (Niedzwiedzki et al., 2010).

Mechanism of Action

All-trans-Neoxanthin is involved in the light stress response at different levels . It is not directly involved in xanthophyll cycles and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved . A putative photoprotective model involving all-trans-neoxanthin has been discussed .

Future Directions

Future research on all-trans-Neoxanthin could focus on fully understanding its synthesis process, its role in photoprotection, and its potential applications . The development of novel all-trans-Neoxanthin analogues with high biological activities could also be a promising area of future exploration .

properties

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYAYSRVSAJXTE-CLONMANBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415095
Record name all-trans-Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30743-41-0
Record name all-trans-Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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